CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
Cvt-313
CAS No.: 199986-75-9
Cat. No.: VC0524588
Molecular Formula: C20H28N6O3
Molecular Weight: 400.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199986-75-9 |
---|---|
Molecular Formula | C20H28N6O3 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol |
Standard InChI | InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) |
Standard InChI Key | NQVIIUBWMBHLOZ-UHFFFAOYSA-N |
SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC |
Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC |
Appearance | Solid powder |
Introduction
CVT-313 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2 and CDK5. It has been identified through screening of purine-analogue libraries and is currently under preclinical investigation for its potential in cancer therapy. This compound is notable for its ability to inhibit cell proliferation and its selectivity towards CDK2 and CDK5 over other CDKs .
Biological Activity
CVT-313 is primarily recognized for its inhibitory effects on CDK2 and CDK5. The IC50 values for CDK2 inhibition range from 0.18 to 0.5 μM, while for CDK5, the IC50 is approximately 0.42 μM . This compound displays more than seven-fold selectivity for CDK2 and CDK5 compared to other CDKs, making it a valuable tool for studying the roles of these kinases in cell cycle regulation .
Research Findings
CVT-313 has been studied extensively for its potential in inhibiting aberrant cell proliferation, particularly in cancer cells. It has shown efficacy in inhibiting the growth of human lung carcinoma cell lines (A549) in a dose-dependent manner, with an IC50 of 1.2 μM . Additionally, CVT-313 has been used to investigate the role of CDK2 in cell cycle progression and DNA damage response. It has been observed that low concentrations of CVT-313 can prevent DNA breaks and facilitate S phase progression, while higher concentrations inhibit mitosis by affecting CDK1 activity .
Impact on Cell Cycle Progression
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Low Concentrations (2.5-5 μM): Reduces DNA damage markers like γH2AX, facilitates S phase progression, and increases cells in the G2/M phase .
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Higher Concentrations (10 μM): Inhibits mitosis by affecting CDK1 activity and prevents S phase progression at even higher concentrations .
Structural Insights
The crystal structure of CDK2 bound to CVT-313 has been elucidated, revealing that CVT-313 occupies the ATP-binding site, forming hydrogen bonds with key residues like Leu83 and Asp145 . This structural information provides a basis for further chemical modifications to enhance the potency of CVT-313.
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